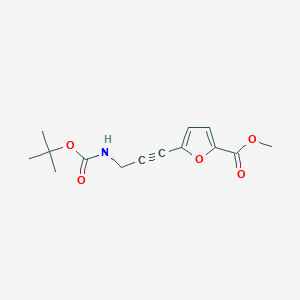

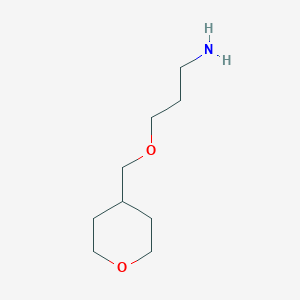

![molecular formula C9H8ClN3O2 B1422759 Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 50476-72-7](/img/structure/B1422759.png)

Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Overview

Description

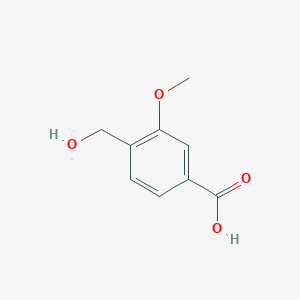

Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C15H12ClN3O2 and its molecular weight is 301.73 g/mol. It is a member of the pyrazolo[3,4-b]pyridines group of heterocyclic compounds .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They have up to five diversity centers that allow a wide range of possible combinations of substituents .Chemical Reactions Analysis

The synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves a sequential opening/closing cascade reaction . The reaction was carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Scientific Research Applications

Treatment of Pulmonary Hypertension

This compound is a key component in the synthesis of riociguat (Adempas) , a drug used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .

Inhibition of Kinases

Derivatives of this compound have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages, as well as p38 and JNK1 mitogen-activated protein kinases , which are important targets in inflammation and other diseases .

Acetylcholinesterase Inhibition

It has been used to create inhibitors for acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase , which are significant for studying neurodegenerative diseases .

Antiviral Activity

A derivative, 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine, exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .

Anxiolytic Drugs Synthesis

Pyrazolopyridine derivatives are part of anxiolytic drugs such as cartazolate , tracazolate , and etazolate , which are used for anxiety disorders .

Combinatorial Library Synthesis

Due to its ease of synthesis and adherence to the Lipinski rule, this compound is utilized in the synthesis of combinatorial libraries for drug discovery .

Favorable ADMET Properties

The pyrazolopyridine scaffold, which includes this compound, is known for its favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, making it a valuable compound in pharmacological research .

Apoptosis Induction

Some derivatives have been used as potential apoptosis inducers in pharmacophore models to study their apoptosis-inducing activity .

properties

IUPAC Name |

ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-11-8-5(7(6)10)4-12-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMVISKPSDWZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50709672 | |

| Record name | Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50709672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

CAS RN |

50476-72-7 | |

| Record name | Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50709672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

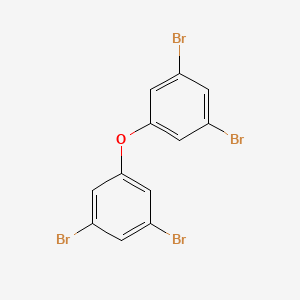

![2-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1422678.png)

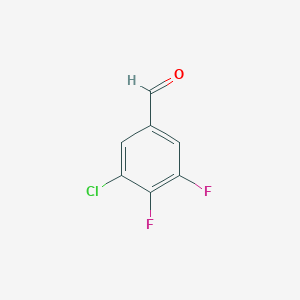

![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1422685.png)

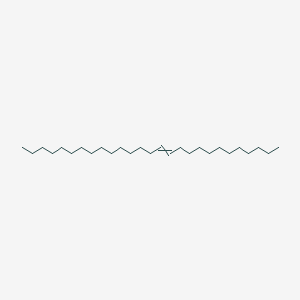

![5-methyl-1-{2-[(propan-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422686.png)

![3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422689.png)